molecular formula C32H55BrN2O2 B1217296 3-(Deacetoxy)vecuronium CAS No. 85639-52-7

3-(Deacetoxy)vecuronium

Cat. No.: B1217296
CAS No.: 85639-52-7
M. Wt: 579.7 g/mol
InChI Key: GIQDUKCSXUULNH-ONKPHSJPSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Deacetoxy)vecuronium, also known as this compound, is a useful research compound. Its molecular formula is C32H55BrN2O2 and its molecular weight is 579.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Metabolic Pathways

3-Desacetyl Vecuronium is primarily formed in vivo through hepatic and renal metabolism:

  • Enzymatic Hydrolysis :
    Esterases in the liver catalyze the deacetylation of vecuronium bromide, producing 3-Desacetyl Vecuronium as a major metabolite .

  • Excretion Pathways :

    • Urinary Excretion : 10% of administered vecuronium is excreted as 3-Desacetyl Vecuronium .

    • Biliary Excretion : Up to 25% is recovered via bile, indicating hepatic involvement .

Metabolic Parameter Data
Plasma DetectionRarely observed post-surgery; detected in ICU patients with prolonged use
Bioactivity~50% potency of vecuronium in animal models
Half-LifeProlonged in renal/hepatic impairment due to metabolite accumulation

Stability and Degradation

The compound’s instability in aqueous environments influences its reactivity:

  • Aqueous Instability :
    Degrades rapidly in water (pH-dependent), forming decomposition products .

    • Primary Degradation Pathway : Hydrolysis of the remaining ester groups.

    • Storage Conditions : Requires inert atmosphere and low temperatures (-20°C) .

Stability Parameter Value
Melting Point>167°C (with decomposition)
SolubilitySlightly soluble in chloroform/water
Degradation ProductsUnidentified polar metabolites

Comparative Reactivity with Analogues

Structural modifications impact pharmacological activity:

  • Desacetoxy Analogues :
    Removal of acetyl groups (e.g., ORG 8730, ORG 8764) reduces neuromuscular blocking potency but increases vagolytic effects .

    • Key Finding : 3-Desacetyl Vecuronium retains partial activity but with shorter duration .

Analogues Neuromuscular Blocking Potency Vagolytic Activity
Vecuronium BromideHighLow
3-Desacetyl VecuroniumModerate (~50%)Moderate
Bis-Desacetoxy PancuroniumLow (1/5th of parent)High

Synthetic Routes in Research

Laboratory synthesis involves multi-step processes:

  • Key Steps from Intermediates :

    • Reduction : Sodium borohydride reduces ketone groups in intermediates (e.g., compound 8 → 9).

    • Acetylation : Zinc chloride-catalyzed acetylation of hydroxyl groups (compound 10 → 11).

    • Alkylation : Methyl trifluoromethanesulfonate for quaternary ammonium formation.

Reaction Step Conditions Yield
Reduction (NaBH₄)MeOH/CH₂Cl₂, 18°C, 4h96%
Acetylation (ZnCl₂)Ac₂O/AcOH, RT, 3h91%
Anion Exchange (LiBr)Acetone, RT, 20min86%

Properties

CAS No.

85639-52-7

Molecular Formula

C32H55BrN2O2

Molecular Weight

579.7 g/mol

IUPAC Name

[(2R,5S,10S,13S,16S,17R)-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide

InChI

InChI=1S/C32H55N2O2.BrH/c1-23(35)36-30-29(34(4)19-9-6-10-20-34)21-28-26-14-12-24-11-13-25(33-17-7-5-8-18-33)22-32(24,3)27(26)15-16-31(28,30)2;/h24-30H,5-22H2,1-4H3;1H/q+1;/p-1/t24-,25-,26?,27?,28?,29+,30+,31+,32+;/m1./s1

InChI Key

GIQDUKCSXUULNH-ONKPHSJPSA-M

SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]

Isomeric SMILES

CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H](CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(CC4)N5CCCCC5)C)C)[N+]6(CCCCC6)C.[Br-]

Synonyms

3-(deacetoxy)vecuronium
3-(desacetoxy)vecuronium
3-monodesacetoxy vecuronium
ORG 8730
ORG-8730

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.